1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea
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Overview
Description
“Urea, N-(2,3-dichlorophenyl)-N’-[3-[[4-[2-(dimethylamino)ethyl]hexahydro-5-oxo-1H-1,4-diazepin-1-yl]carbonyl]-5-(1,1-dimethylethyl)-2-thienyl]-” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a urea backbone with multiple functional groups, including dichlorophenyl, dimethylaminoethyl, and thienyl moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Urea Backbone: The initial step involves the reaction of an isocyanate with an amine to form the urea linkage.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled conditions to maximize reaction efficiency.
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **Urea, N-(2,3-dichlorophenyl)-N’-[3-[[4-[2-(dimethylamino)ethyl]hexahydro-5-oxo-1H-1,4-diazepin-1-yl]carbonyl]-5-(1,1-dimethylethyl)-2-thienyl]-" shares similarities with other urea derivatives that have complex functional groups.
Other Urea Derivatives: Compounds with similar urea backbones but different functional groups, such as N-phenyl-N’-[3-[[4-[2-(dimethylamino)ethyl]hexahydro-5-oxo-1H-1,4-diazepin-1-yl]carbonyl]-5-(1,1-dimethylethyl)-2-thienyl]-.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H33Cl2N5O3S |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
1-[5-tert-butyl-3-[4-[2-(dimethylamino)ethyl]-5-oxo-1,4-diazepane-1-carbonyl]thiophen-2-yl]-3-(2,3-dichlorophenyl)urea |
InChI |
InChI=1S/C25H33Cl2N5O3S/c1-25(2,3)19-15-16(22(36-19)29-24(35)28-18-8-6-7-17(26)21(18)27)23(34)32-10-9-20(33)31(13-14-32)12-11-30(4)5/h6-8,15H,9-14H2,1-5H3,(H2,28,29,35) |
InChI Key |
SIUIQMQVKUUQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCC(=O)N(CC3)CCN(C)C |
Origin of Product |
United States |
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